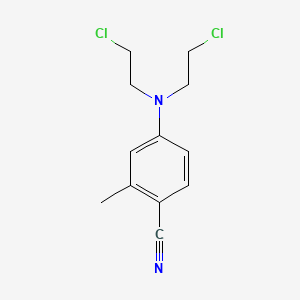
o-Tolunitrile, 4-(bis(2-chloroethyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
o-Tolunitrile, 4-(bis(2-chloroethyl)amino)-: is a chemical compound with the molecular formula C12H14Cl2N2. It is known for its unique structure, which includes a nitrile group and a bis(2-chloroethyl)amino group attached to an o-tolunitrile backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of o-Tolunitrile, 4-(bis(2-chloroethyl)amino)- typically involves the reaction of o-tolunitrile with bis(2-chloroethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: o-Tolunitrile, 4-(bis(2-chloroethyl)amino)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bis(2-chloroethyl)amino group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted products .
Applications De Recherche Scientifique
Chemistry: In chemistry, o-Tolunitrile, 4-(bis(2-chloroethyl)amino)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties .
Biology: In biological research, this compound may be used to study the effects of nitrile and bis(2-chloroethyl)amino groups on biological systems. It can serve as a model compound for understanding the interactions of similar structures with biological targets .
Medicine: Its structure may be modified to create new therapeutic agents with specific biological activities .
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes .
Mécanisme D'action
The mechanism of action of o-Tolunitrile, 4-(bis(2-chloroethyl)amino)- involves its interaction with molecular targets and pathways in biological systems. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to various biological effects. These interactions can result in changes in cellular function and signaling pathways .
Comparaison Avec Des Composés Similaires
- o-Tolunitrile, 4-(bis(2-chloroethyl)amino)-
- p-Tolunitrile, 4-(bis(2-chloroethyl)amino)-
- m-Tolunitrile, 4-(bis(2-chloroethyl)amino)-
Comparison: While these compounds share similar structures, the position of the nitrile group (o-, p-, or m-) can significantly affect their chemical and biological properties. o-Tolunitrile, 4-(bis(2-chloroethyl)amino)- is unique due to its specific structural arrangement, which influences its reactivity and interactions with biological targets .
Propriétés
Numéro CAS |
73940-94-0 |
|---|---|
Formule moléculaire |
C12H14Cl2N2 |
Poids moléculaire |
257.16 g/mol |
Nom IUPAC |
4-[bis(2-chloroethyl)amino]-2-methylbenzonitrile |
InChI |
InChI=1S/C12H14Cl2N2/c1-10-8-12(3-2-11(10)9-15)16(6-4-13)7-5-14/h2-3,8H,4-7H2,1H3 |
Clé InChI |
AFENMDJXRAINGX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)N(CCCl)CCCl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















